8-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride
Overview
Description
Preparation Methods
The synthesis of 8-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 8-methyl-2-(3-methylphenyl)quinoline with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by recrystallization or column chromatography .
Chemical Reactions Analysis
8-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: It can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, hydrogen peroxide (H2O2) for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used in the reactions.
Scientific Research Applications
8-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, DNA, or other biomolecules, potentially altering their function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
8-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride can be compared with other similar compounds, such as:
2-(3-Methylphenyl)quinoline-4-carbonyl chloride: Lacks the methyl group at the 8-position, which can affect its reactivity and biological activity.
8-Methylquinoline-4-carbonyl chloride: Lacks the 3-methylphenyl group, which can influence its chemical properties and applications.
2-Phenylquinoline-4-carbonyl chloride:
The presence of the methyl groups in this compound makes it unique and can influence its reactivity, stability, and biological activity compared to these similar compounds .
Properties
IUPAC Name |
8-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-11-5-3-7-13(9-11)16-10-15(18(19)21)14-8-4-6-12(2)17(14)20-16/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGOTNMGFDPXKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701200551 | |
Record name | 8-Methyl-2-(3-methylphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701200551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160254-11-4 | |
Record name | 8-Methyl-2-(3-methylphenyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Methyl-2-(3-methylphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701200551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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